4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound that features a quinoline core structure with various substituents
Preparation Methods
The synthesis of 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves several steps. One common method includes the reaction of 4-methylquinolines with hot thionyl chloride, which results in the formation of 4-chloro [1,2]dithiolo [3,4-c]quinolin-1-ones . This intermediate can then be further reacted with aniline derivatives to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the dithiolo ring.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The dithiolo ring may interact with proteins, altering their function and activity. These interactions can lead to various biological effects, depending on the specific context and target molecules involved.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithioloquinoline compounds. Compared to these, 4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-chloroquinoline
- 4-methylquinoline
- 1,2-dithioloquinoline
These compounds share structural similarities but differ in their substituents and specific chemical properties, making each one unique in its applications and effects.
Properties
Molecular Formula |
C20H19ClN2S2 |
---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19ClN2S2/c1-11-9-15-16(10-12(11)2)23-20(3,4)18-17(15)19(25-24-18)22-14-7-5-13(21)6-8-14/h5-10,23H,1-4H3 |
InChI Key |
KBYCKJQJVJUHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)Cl)SS3)(C)C |
Origin of Product |
United States |
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